![molecular formula C19H19FN4O3 B13862936 (R)-2-((R)-2-Fluoro-3-hydroxypropyl)-N1-(1-phenyl-1H-benzo[d]imidazol-5-yl)malonamide](/img/structure/B13862936.png)
(R)-2-((R)-2-Fluoro-3-hydroxypropyl)-N1-(1-phenyl-1H-benzo[d]imidazol-5-yl)malonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-(®-2-Fluoro-3-hydroxypropyl)-N1-(1-phenyl-1H-benzo[d]imidazol-5-yl)malonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a fluoro-hydroxypropyl group and a benzoimidazole moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(®-2-Fluoro-3-hydroxypropyl)-N1-(1-phenyl-1H-benzo[d]imidazol-5-yl)malonamide typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions. The key steps include:
Preparation of the Fluoro-Hydroxypropyl Intermediate: This step involves the reaction of a suitable precursor with a fluorinating agent under controlled conditions to introduce the fluoro group.
Formation of the Benzoimidazole Moiety: This involves the cyclization of an appropriate precursor in the presence of a catalyst to form the benzoimidazole ring.
Coupling of Intermediates: The final step involves the coupling of the fluoro-hydroxypropyl intermediate with the benzoimidazole intermediate under specific reaction conditions to form the target compound.
Industrial Production Methods
Industrial production of ®-2-(®-2-Fluoro-3-hydroxypropyl)-N1-(1-phenyl-1H-benzo[d]imidazol-5-yl)malonamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can occur at the fluoro group, potentially leading to the formation of hydroxy derivatives.
Substitution: The compound can undergo substitution reactions, especially at the benzoimidazole moiety, where various substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of various substituted benzoimidazole derivatives.
Aplicaciones Científicas De Investigación
®-2-(®-2-Fluoro-3-hydroxypropyl)-N1-(1-phenyl-1H-benzo[d]imidazol-5-yl)malonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Used in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of ®-2-(®-2-Fluoro-3-hydroxypropyl)-N1-(1-phenyl-1H-benzo[d]imidazol-5-yl)malonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Trifluorotoluene: An organic compound with a similar fluoro group, used as a solvent and intermediate in organic synthesis.
Ethyl 3-(furan-2-yl)propionate: A compound with a similar propionate group, used in various chemical reactions.
Uniqueness
®-2-(®-2-Fluoro-3-hydroxypropyl)-N1-(1-phenyl-1H-benzo[d]imidazol-5-yl)malonamide is unique due to its specific combination of functional groups and its potential applications in multiple fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C19H19FN4O3 |
|---|---|
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
(2R)-2-[(2R)-2-fluoro-3-hydroxypropyl]-N'-(1-phenylbenzimidazol-5-yl)propanediamide |
InChI |
InChI=1S/C19H19FN4O3/c20-12(10-25)8-15(18(21)26)19(27)23-13-6-7-17-16(9-13)22-11-24(17)14-4-2-1-3-5-14/h1-7,9,11-12,15,25H,8,10H2,(H2,21,26)(H,23,27)/t12-,15-/m1/s1 |
Clave InChI |
CPTOCBVSGXDOGJ-IUODEOHRSA-N |
SMILES isomérico |
C1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)NC(=O)[C@H](C[C@H](CO)F)C(=O)N |
SMILES canónico |
C1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)NC(=O)C(CC(CO)F)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum Dimer Dinitrate](/img/structure/B13862854.png)
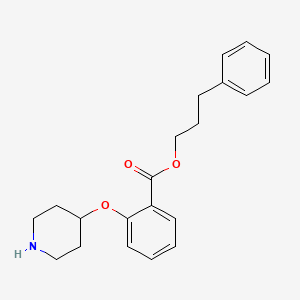

![4-[[2-butyl-5-[(Z)-2-(2H-tetrazol-5-yl)-3-thiophen-2-ylprop-1-enyl]imidazol-1-yl]methyl]benzoic acid](/img/structure/B13862862.png)
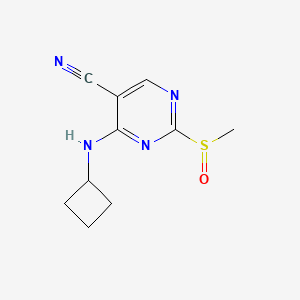
![(2R)-2-[bis(carboxymethyl)amino]-6-(octadecanoylamino)hexanoic acid](/img/structure/B13862879.png)
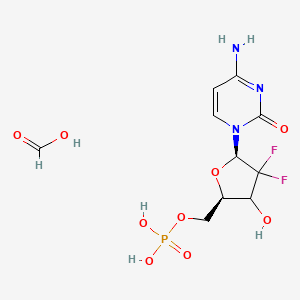
![7-Bromo-5-methyl-2-(morpholin-4-ylmethyl)thieno[3,2-c]pyridin-4-one](/img/structure/B13862895.png)
![2-Butan-2-yl-4-[4-[7-[[2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]-1,2,3,5-tetrahydro-1,4-benzodiazepin-4-yl]phenyl]-1,2,4-triazol-3-one](/img/structure/B13862898.png)
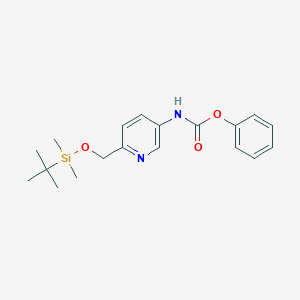
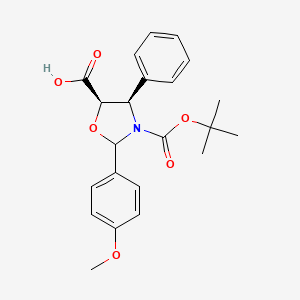
![[6-(Pyridin-2-ylcarbamoyl)pyridin-3-yl]boronic acid](/img/structure/B13862908.png)
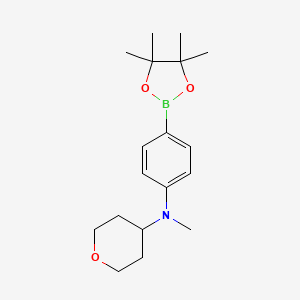
![6-(chloromethyl)-2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one](/img/structure/B13862923.png)
